molecular formula C10H15N B168943 N-Methyl-3,4-dimethylbenzylamine CAS No. 165741-71-9

N-Methyl-3,4-dimethylbenzylamine

Cat. No.: B168943
CAS No.: 165741-71-9
M. Wt: 149.23 g/mol
InChI Key: XWOIGIUHCAXXDJ-UHFFFAOYSA-N
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Description

N-Methyl-3,4-dimethylbenzylamine is an organic compound with the chemical formula C10H15N. It is a colorless to pale yellow liquid with a characteristic aromatic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

N-Methyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It serves as a catalyst in these reactions, accelerating the rate of the chemical processes.

Mode of Action

The compound interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst in the formation of polyurethane foams and epoxy resins. It can also undergo quaternization with alkyl halides to give quaternary ammonium salts , which are useful phase transfer catalysts.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polyurethane foams and epoxy resins . These materials are widely used in various industries, including construction, automotive, and electronics.

Result of Action

The primary result of this compound’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, from insulation and sealants to coatings and adhesives.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is a colorless to pale yellow liquid that can dissolve in many organic solvents, such as ethers, alcohols, and ketones . It should be stored at 2-8°C and protected from light . Safety precautions should be taken when handling this compound, as it may produce flammable vapors or gases when in contact with fire or oxygen .

Biochemical Analysis

. The molecule consists of a benzyl group, . .

Biochemical Properties

The biochemical role of N-Methyl-3,4-dimethylbenzylamine is primarily as a catalyst in the formation of polyurethane foams and epoxy resins

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as a catalyst. It facilitates the formation of polyurethane foams and epoxy resins by acting as an epoxy-amine cure enhancement catalyst and a polyurethane catalyst . The exact molecular interactions involved in these processes are complex and involve multiple steps.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,4-dimethylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Quaternary ammonium salts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3,4-dimethylbenzylamine is unique due to the presence of both methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOIGIUHCAXXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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